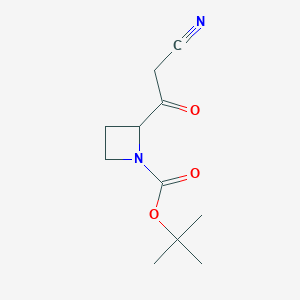

Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate

CAS No.: 887594-08-3

Cat. No.: VC15960283

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887594-08-3 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12/h8H,4-5,7H2,1-3H3 |

| Standard InChI Key | OOXZPWAZACIQBG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring, a strained heterocycle that confers unique reactivity. The tert-butyl carbamate group () at the 1-position acts as a protective group for the secondary amine, while the 2-position is substituted with a cyanoacetyl moiety (-). This arrangement creates a bifunctional molecule capable of participating in diverse chemical transformations.

Physical and Chemical Properties

Key properties derived from experimental and predicted data include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 331.9±32.0 °C (Predicted) | |

| Density | 1.178±0.06 g/cm³ (Predicted) | |

| pKa | 8.80±0.20 (Predicted) | |

| Storage Conditions | -20°C | |

| Appearance | Off-white to light yellow solid |

The compound’s solubility varies with solvent polarity, showing moderate solubility in dichloromethane and dimethylformamide but limited solubility in water . Its stability under acidic or basic conditions remains undocumented, though the Boc group is typically labile under strong acids.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate typically involves a two-step protocol:

-

Azetidine Protection:

Azetidine is first protected with a tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate () under basic conditions. -

Cyanoacetylation:

The protected azetidine undergoes acylation with cyanoacetyl chloride or a related electrophile. This step often employs Schotten-Baumann conditions (aqueous base and organic solvent) to minimize side reactions.

Example Reaction Scheme:

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the compound in ≥97% purity . Analytical techniques such as , , and mass spectrometry confirm structural integrity .

Reactivity and Functional Group Transformations

Electrophilic Reactivity

The cyanoacetyl group (-) serves as a Michael acceptor, enabling conjugate additions with nucleophiles like amines or thiols. For instance, reaction with primary amines generates β-cyanoenamine derivatives, valuable intermediates in heterocycle synthesis.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under specific conditions:

-

Acid-Catalyzed Hydrolysis: Cleavage of the Boc group exposes the secondary amine, which can participate in further functionalization.

-

Nucleophilic Attack: Strong nucleophiles (e.g., Grignard reagents) may open the ring, forming acyclic products.

Applications in Medicinal Chemistry and Drug Discovery

Kinase Inhibitor Scaffolds

The azetidine core mimics adenine in ATP-binding pockets, making it a candidate for kinase inhibitors. For example, derivatives of this compound have been explored as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.

Prodrug Development

The Boc group’s lability under physiological conditions allows the compound to act as a prodrug. In vivo hydrolysis releases the free amine, enhancing bioavailability.

Peptide Mimetics

Incorporation of the azetidine ring into peptide backbones improves metabolic stability and conformational rigidity, a strategy employed in protease-resistant peptidomimetics.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis of azetidine derivatives using chiral catalysts, aiming to access stereochemically pure variants for targeted drug design .

Bioconjugation Applications

The cyanoacetyl group’s reactivity with thiols positions the compound as a linker in antibody-drug conjugates (ADCs).

Computational Modeling

Density functional theory (DFT) studies predict novel reaction pathways, such as photochemical rearrangements, which could unlock unexplored synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume